9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Overview
Description
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Applications
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has been studied for its potential antihypertensive properties. Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones showed significant antihypertensive activity in spontaneously hypertensive rats. These compounds, particularly 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, demonstrated potency predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
CCR5 Antagonist for Antiviral Activities
The compound has been explored in the synthesis of CCR5 antagonists, which are significant in antiviral activities. A study identified a potent, selective, and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist, indicating its potential in antiviral therapies (Yang et al., 2009).
Treatment of Various Disorders
1,9-Diazaspiro[5.5]undecane-containing compounds have been proposed for treating a range of disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. Their biological activity and synthesis have been a subject of extensive study (Blanco‐Ania et al., 2017).
Soluble Epoxide Hydrolase Inhibition for Chronic Kidney Diseases
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, a class of compounds including this compound, have been identified as potent soluble epoxide hydrolase inhibitors. They show promise as orally active agents for treating chronic kidney diseases (Kato et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-11-19-15(12-16-14)6-8-17(9-7-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFUADWIRPMDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)CO2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608346 | |
Record name | 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169699-64-2 | |
Record name | 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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